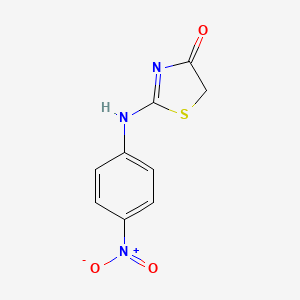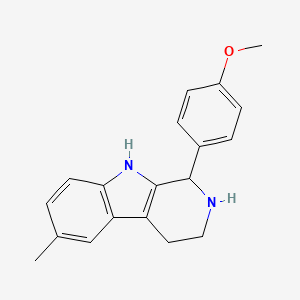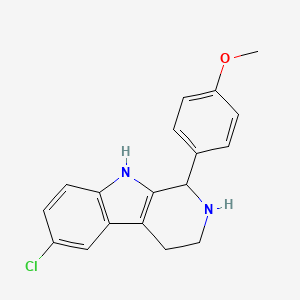![molecular formula C12H12N2O3S B7762169 ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B7762169.png)
ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service (CAS) number 2169998-23-4 is known as Dapagliflozin Impurity 23. It is a chemical impurity associated with Dapagliflozin, a medication used to treat type 2 diabetes mellitus by inhibiting the renal sodium-glucose co-transporter type 2 (SGLT2). The molecular formula of Dapagliflozin Impurity 23 is C21H23ClO7, and it has a molecular weight of 422.86 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dapagliflozin Impurity 23 involves multiple steps, starting from the appropriate raw materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Dapagliflozin Impurity 23 requires stringent quality control measures to ensure the impurity is produced consistently and meets regulatory standards. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the impurity .
Analyse Chemischer Reaktionen
Types of Reactions
Dapagliflozin Impurity 23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Dapagliflozin Impurity 23 has several scientific research applications, including:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for detecting impurities in pharmaceutical formulations.
Quality Control: The compound is employed in quality control processes to ensure the purity and safety of Dapagliflozin products.
Pharmacological Studies: Research on the pharmacological effects of Dapagliflozin Impurity 23 helps in understanding its impact on the efficacy and safety of the parent drug .
Wirkmechanismus
The mechanism of action of Dapagliflozin Impurity 23 is closely related to its parent compound, Dapagliflozin. It inhibits the renal sodium-glucose co-transporter type 2 (SGLT2), reducing glucose reabsorption in the kidneys and promoting glucose excretion in the urine. This mechanism helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dapagliflozin Impurity 23 include other impurities and analogs of Dapagliflozin, such as:
- Dapagliflozin Impurity 2 (CAS No. 1830346-16-1)
- Dapagliflozin Allose Isomer (CAS No. 1888296-95-4)
- Dapagliflozin 5-Acetyl Impurity (CAS No. 1616259-44-9) .
Uniqueness
Dapagliflozin Impurity 23 is unique due to its specific chemical structure and the role it plays in the quality control and safety assessment of Dapagliflozin. Its presence and concentration in pharmaceutical formulations are critical for ensuring the efficacy and safety of the medication .
Eigenschaften
IUPAC Name |
ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-11(16)8-3-5-9(6-4-8)13-12-14-10(15)7-18-12/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDXMESGLAWUKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

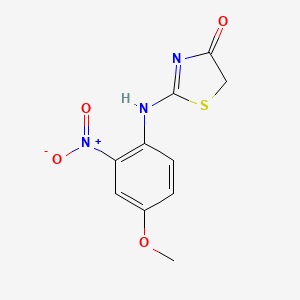
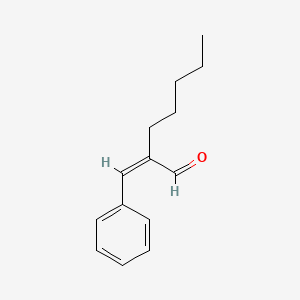
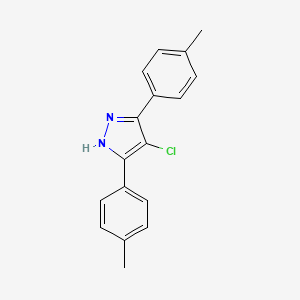
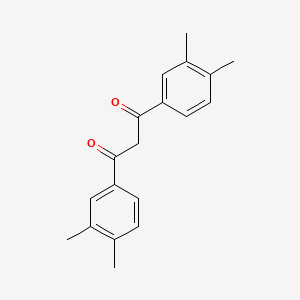
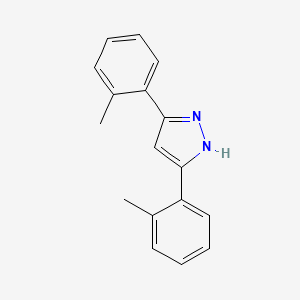
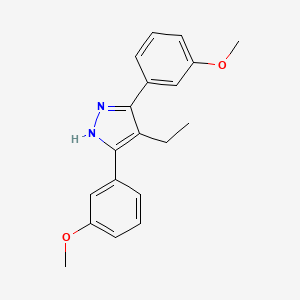
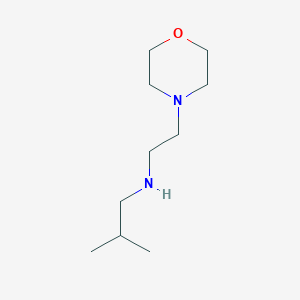
![3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol](/img/structure/B7762154.png)

![3-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B7762164.png)
